Cas no 1354767-48-8 (5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester)
![5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester structure](https://www.kuujia.com/scimg/cas/1354767-48-8x500.png)
5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester
-
- Inchi: 1S/C11H7F3N4O4S/c1-22-8(19)6-4-5(18(20)21)2-3-7(6)23-10-15-9(16-17-10)11(12,13)14/h2-4H,1H3,(H,15,16,17)
- InChI Key: AEDAANLWLDINOO-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC([N+]([O-])=O)=CC=C1SC1NN=C(C(F)(F)F)N=1
5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499649-1g |
Methyl5-nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate |
1354767-48-8 | 97% | 1g |
$652 | 2022-09-29 |
5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester Related Literature
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
Additional information on 5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester
Introduction to 5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester (CAS No. 1354767-48-8)
5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester (CAS No. 1354767-48-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a nitro group, a trifluoromethyl-substituted triazole ring, and a benzoic acid methyl ester moiety. These functional groups contribute to its potential biological activities and pharmacological properties.
The synthesis of 5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester involves multi-step reactions, typically starting from readily available precursors such as 2-aminothiophenol and 3-nitrobenzoic acid. The introduction of the trifluoromethyl group and the triazole ring is achieved through specific chemical transformations, often involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This synthetic route not only ensures high yields but also allows for the precise control of the compound's stereochemistry and regiochemistry.
In recent years, 5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester has been extensively studied for its potential applications in various therapeutic areas. One of the key areas of interest is its antimicrobial activity. Research has shown that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics. The presence of the nitro group and the trifluoromethyl-substituted triazole ring contributes to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.
Beyond its antimicrobial properties, 5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester has also been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.
The pharmacokinetic properties of 5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester have also been evaluated in preclinical models. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows for efficient cellular uptake, while its stability in physiological conditions ensures prolonged biological activity. Additionally, the compound has demonstrated low toxicity in animal models, suggesting a favorable safety profile for further clinical development.
In the context of drug discovery and development, 5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester represents an exciting lead compound with multiple therapeutic potentials. Ongoing research aims to optimize its structure through medicinal chemistry approaches to enhance its efficacy and reduce any potential side effects. For instance, modifications to the benzoic acid methyl ester moiety could improve solubility and bioavailability, while alterations to the trifluoromethyl group could enhance target specificity.
The future prospects for 5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester are promising. As more data from preclinical studies become available, it is likely that this compound will progress into clinical trials for various indications. The multidisciplinary efforts involving synthetic chemists, pharmacologists, and clinicians will be crucial in translating these findings into effective therapeutic options for patients.
In conclusion, 5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester (CAS No. 1354767-48-8) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a novel therapeutic agent.
1354767-48-8 (5-Nitro-2-(5-trifluoromethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-benzoic acid methyl ester) Related Products
- 640270-01-5(4-(2-methylpyrazol-3-yl)piperidine)
- 1875206-54-4((3-Amino-2,2-difluoropropyl)dibenzylamine)
- 34812-46-9(1-(2-oxopropyl)-1,2-dihydropyridin-2-one)
- 1220027-47-3(4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride)
- 937603-49-1(2-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine)
- 2287313-45-3(3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
- 1797082-04-2(1-{7,7-dimethyl-2-oxobicyclo2.2.1heptan-1-yl}-N-2-(thiophen-3-yl)ethylmethanesulfonamide)
- 2229095-53-6(tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate)
- 564465-85-6(Ethyl 4-[2-cyano-3-(4-cyanophenyl)prop-2-enamido]benzoate)
- 1855899-72-7(methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate)



